molecular formula C10H13N3 B1170025 Chrysoberyl CAS No. 1304-50-3

Chrysoberyl

Cat. No.: B1170025
CAS No.: 1304-50-3
Attention: For research use only. Not for human or veterinary use.
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Description

Chrysoberyl is a beryllium aluminum oxide mineral with the chemical formula BeAl₂O₄ . It is valued in research for its exceptional hardness of 8.5 on the Mohs scale , its formation in geological environments like pegmatites and mica schists , and its unique optical properties when doped with transition elements . Analytical research on this compound focuses on its role as a host for trace elements, which act as chromophores. Studies using techniques like Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) have confirmed the presence of key impurities including Fe, Cr, Ti, V, and Ga . The substitution of these ions, particularly Fe³⁺ and Cr³⁺, for aluminum in the crystal lattice is a primary subject of investigation for understanding color genesis . For instance, Fe³⁺ is responsible for yellow hues, while Cr³⁺ induces a dramatic color-change effect, as seen in the alexandrite variety . The presence of parallel inclusions of rutile needles or hollow tubes creates the chatoyant "cat's eye" effect in the cymophane variety . This research-grade this compound is essential for geochemical studies aimed at understanding pegmatite formation processes and serves as a pathfinder mineral in exploration geology . In materials science, it provides a model system for studying the crystal growth of oxides and the synthesis of materials with specific optical properties. The compound is For Research Use Only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1304-50-3

Molecular Formula

C10H13N3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chrysoberyl is frequently compared to other beryllium-bearing minerals, particularly beryl (Be₃Al₂Si₆O₁₈) and phenakite (Be₂SiO₄). Below is a detailed analysis:

Table 1: Key Properties of this compound, Beryl, and Phenakite

Property This compound (BeAl₂O₄) Beryl (Be₃Al₂Si₆O₁₈) Phenakite (Be₂SiO₄)
Crystal System Orthorhombic Hexagonal Trigonal
Hardness (Mohs) 8.5 7.5–8 7.5–8
Refractive Indices 1.746–1.756 1.56–1.60 1.65–1.67
Specific Gravity 3.71–3.72 2.63–2.92 2.95–3.00
Notable Varieties Alexandrite, Cat’s Eye Emerald, Aquamarine None (typically colorless)
Key Impurities Cr³⁺, Fe³⁺, Ti, Nb, Ta Cr³⁺ (emerald), Fe²⁺ (aquamarine) Fe³⁺, Al³⁺
Formation Environment Pegmatites, metamorphic rocks Pegmatites, granites Pegmatites, metamorphic rocks

Chemical and Structural Differences

  • This compound vs. Beryl : While both contain beryllium, this compound lacks silicate groups (SiO₄), making it an oxide rather than a silicate. Beryl’s hexagonal structure accommodates large channels, allowing alkali metals (e.g., Li, Na) to substitute, whereas this compound’s compact orthorhombic structure limits such substitutions .
  • This compound vs. Phenakite : Phenakite is a beryllium silicate with a trigonal structure, differing in both composition and symmetry. Its lower specific gravity (2.95–3.00 vs. 3.71–3.72) reflects its less dense atomic arrangement .

Optical and Gemological Contrasts

  • Color Mechanisms: Alexandrite’s color change arises from Cr³⁺ in octahedral sites, while beryl’s emerald green is also Cr³⁺-dependent but modulated by its silicate matrix.
  • Inclusions : this compound’s chatoyancy stems from parallel rutile needles, whereas beryl’s "trapiche" emeralds feature carbonaceous inclusions radiating from a core .

Geological Occurrence

  • This compound and phenakite coexist in experimental melts at 650–850°C, but this compound dominates in aluminum-rich systems, while phenakite stabilizes in silica-rich environments .
  • Secondary deposits of this compound (e.g., Sri Lanka, Brazil) are rarer than beryl’s widespread pegmatitic sources .

Research Findings and Implications

  • Trace Element Zoning : Australian this compound crystals show sectorial variations in Ti, Nb, and Ta, suggesting growth from heterogeneous melts .
  • Fe³⁺-Rich this compound : High Fe³⁺ content alters absorption spectra, reducing color-change intensity compared to Cr³⁺-dominant alexandrite .
  • Synthetic Production : this compound’s high melting point (~1870°C) complicates synthesis, unlike flux-grown beryl .

Preparation Methods

Czochralski Method with Modified Feed Compositions

The Czochralski technique is widely employed for producing single-crystal chrysoberyl. US4218282A details a process where a feed rod composed of beryllium oxide (BeO) and γ-alumina (Al₂O₃) powders is subjected to zone melting. Chromium oxide (Cr₂O₃) is added at 0.1–0.5 wt.% to induce the alexandrite effect. The melt zone is maintained at 1,800–2,000°C under inert atmosphere, with a pulling rate of 2–10 mm/hour. This method yields crystals up to 50 mm in diameter with low dislocation densities (<10³ cm⁻²).

Phase Stability and Stoichiometric Control

This compound’s narrow stability window (BeO:Al₂O₃ = 1:2 molar ratio) necessitates precise feedstock preparation. Deviations >1% result in secondary phases like BeAl₆O₁₀ or Al₂O₃. The patent emphasizes pre-sintering the feed rod at 1,500°C to ensure homogeneity before melting.

Horizontal Oriented Crystallization (HOC)

Developed in Russia, HOC involves passing a polycrystalline feed through a horizontal furnace with a localized melt zone. This floating-zone variant reduces crucible contamination and enables growth of crystals with tailored vanadium (V) and chromium (Cr) dopant profiles. Vanadium concentrations up to 0.38 wt.% V₂O₃ have been achieved, producing bluish-green hues distinct from Cr-dominated alexandrite.

Solution-Based Growth: Flux and Hydrothermal Methods

Flux Growth with Molybdate Solvents

Kyocera’s synthetic this compound employs PbO-MoO₃ flux to lower the melting point to 1,200–1,400°C. Vanadium oxide (V₂O₅) is introduced to create V³⁺-doped crystals, yielding absorption bands at 408 nm (X-polarized) and 590 nm (Z-polarized). This method produces pseudo-hexagonal crystals up to 30 mm, though flux inclusions limit optical quality.

Hydrothermal Synthesis

While less common, hydrothermal growth in alkaline solutions (NaOH/KOH, 400–600°C, 1–2 kbar) enables nanoparticle this compound synthesis. Crystallites <100 nm exhibit quantum confinement effects, shifting photoluminescence peaks from 680 nm (bulk) to 650 nm.

Ore Beneficiation and Flotation Challenges

Surfactant Screening for Selective Flotation

Microflotation tests with 17 surfactants revealed sodium isooctyl phosphate as the most selective for this compound over beryl and topaz. At pH 6.5, recoveries reach 85% for this compound vs. <40% for gangue minerals. However, cationic amines like dodecylammonium chloride show poor selectivity due to similar surface charges across Be-minerals.

Contact Angle Correlations

Surfactants achieving contact angles >75° on this compound (e.g., sodium dioctyl sulfosuccinate) correlate with >80% recovery. Table 1 summarizes key results:

SurfactantContact Angle (°)This compound Recovery (%)
Sodium Oleate6872
Sodium Isooctyl Phosphate8289
Dodecylammonium Chloride5541

Synthetic vs. Natural this compound: Trace Element Signatures

Vanadium Incorporation in Synthetic Crystals

Kyocera’s Czochralski-grown this compound contains 0.05–0.15 wt.% V₂O₃, mimicking rare natural V-rich specimens from Myanmar. Unlike natural samples, synthetics lack iron (Fe <0.01 wt.%), enabling purer green hues. Polarized absorption spectra reveal V³⁺ bands at 408/590 nm, while natural stones show overlapping Fe³⁺ (375/439 nm) and Cr³⁺ (550/680 nm) features.

Chromium and Iron in Natural Deposits

Tunduru (Tanzania) chrysoberyls contain 0.04–0.30 wt.% V₂O₃ and 0.03–0.04 wt.% Cr₂O₃, whereas Sri Lankan samples have higher Fe (0.47–0.90 wt.% Fe₂O₃). Mogok (Myanmar) specimens are unique with 0.38 wt.% V₂O₃ and 0.24 wt.% Cr₂O₃, producing bluish-green pleochroism.

Post-Growth Processing and Applications

Thermal Annealing for Stress Relief

Annealing at 1,200°C for 24 hours under reducing atmosphere (H₂/N₂) eliminates dislocations induced during cutting. This step is critical for laser-host this compound, where strain-induced birefringence must be <5 nm/cm.

Faceting and Optical Characterization

Faceting along the (010) plane maximizes color change in alexandrite. Synthetic stones exhibit sharper transitions (green→red) than natural ones (green→purple) due to controlled Cr/V ratios .

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